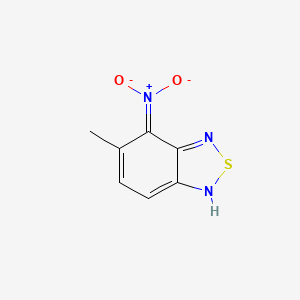
2,1,3-Benzothiadiazole,5-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole,5-methyl-4-nitro- is a derivative of 2,1,3-Benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in the development of photoluminescent materials and electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-Benzothiadiazole. The methyl and nitro groups can then be introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Substitution: Bromination and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bromine and other halogens are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,1,3-Benzothiadiazole, which can be further utilized in the synthesis of more complex molecules and materials .
Scientific Research Applications
2,1,3-Benzothiadiazole,5-methyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoluminescent compounds and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- involves its strong electron-withdrawing properties, which enhance the electronic properties of the resulting materials. The compound interacts with molecular targets and pathways involved in electron transfer and photoluminescence .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties and applications in electronic materials.
4,7-Dibromo-2,1,3-Benzothiadiazole: A derivative used as a building block in the synthesis of larger molecules and conductive polymers.
4-Amino-2,1,3-Benzothiadiazole: Known for its luminescent properties and high emission intensity.
Uniqueness
2,1,3-Benzothiadiazole,5-methyl-4-nitro- stands out due to its unique combination of methyl and nitro groups, which enhance its electron-withdrawing properties and make it a valuable component in the development of advanced materials and electronic devices .
Properties
Molecular Formula |
C7H6N3O2S- |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(5-methyl-1H-2,1,3-benzothiadiazol-4-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C7H6N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3,8H,1H3/q-1 |
InChI Key |
ZPZTUXNWVQZNLY-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1=CC=C2NSN=C2/C1=[N+](/[O-])\[O-] |
Canonical SMILES |
CC1=CC=C2C(=NSN2)C1=[N+]([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


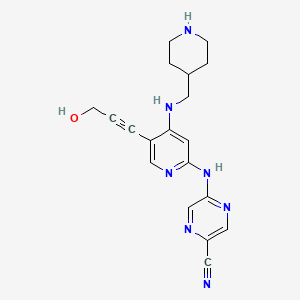
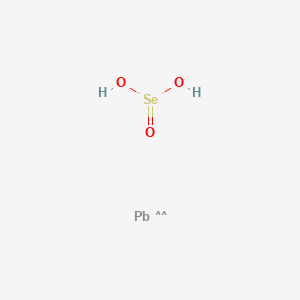
![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)
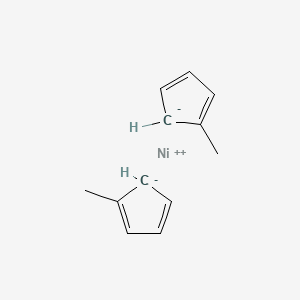
![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)
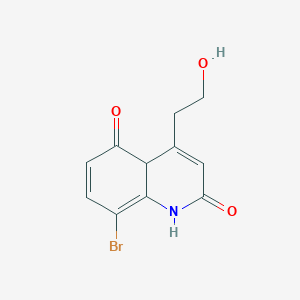
![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)

